Product packaging for 1-Ethoxyethanol(Cat. No.:)

1-Ethoxyethanol

Cat. No.: B8670636
M. Wt: 90.12 g/mol
InChI Key: CAFAOQIVXSSFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectories in Glycol Ether Chemistry

The development of glycol ethers is closely linked to the rise of the modern petrochemical industry in the early 20th century. acs.orgwikipedia.org In 1917, the Union Carbide and Carbon Corporation was formed, and its researchers pioneered methods for producing ethylene (B1197577) from natural gas liquids. wikipedia.orgunioncarbide.com This led to the establishment of the first commercial ethylene plant in Clendenin, West Virginia, in 1920, marking the beginning of the petrochemical industry. acs.orgunioncarbide.com

Among the early successes was the development of "Cellosolve" solvents. acs.orgcarbidecamps.net The name "Cellosolve" was registered as a trademark in 1924 by Carbide & Carbon Chemicals Corporation, a division of Union Carbide. wikipedia.orghydrosilintl.com The first of these was 1-ethoxyethanol, introduced as "Ethyl Cellosolve" or simply "Cellosolve," which served as a cost-effective solvent for nitrocellulose lacquers used in automobile painting. acs.orgwikipedia.org This was followed by the introduction of "Butyl Cellosolve" (ethylene glycol monobutyl ether) in 1928 and "Methyl Cellosolve" (ethylene glycol monomethyl ether) in 1929. wikipedia.org The use of these E-series (ethylene oxide-based) glycol ethers grew significantly over the following decades. iarc.fr However, in the last 30 years, there has been a notable shift away from low molecular weight E-series glycol ethers toward propylene (B89431) glycol-based (P-series) ethers where possible. nih.gov

Contemporary Significance of this compound in Chemical Sciences

Despite shifts in large-scale industrial use, this compound continues to be relevant in various areas of chemical research and application. Its excellent solvency makes it useful for a wide array of materials, including resins, oils, waxes, and dyes. sigmaaldrich.cnatamankimya.com

Key application areas include:

Coatings and Inks: It acts as a solvent in the formulation of lacquers, enamels, varnishes, and printing inks, helping to dissolve resins and pigments. atamankimya.comrhythmchemicals.in

Cleaning Agents: Its ability to dissolve both water-soluble and greasy soils makes it an effective component in industrial cleaners and degreasing solutions. sigmaaldrich.cnatamankimya.com

Chemical Synthesis: this compound serves as a reactant in the synthesis of other chemical compounds. A significant application is in the production of 2-ethoxyethyl acetate (B1210297) (2EEA). atamankimya.com It has also been used as a synthon (a building block for synthesis) for other molecules in organic synthesis procedures. orgsyn.orgorgsyn.org Recent research has explored its role in acetalization reactions when mixed with other alcohols. researchgate.net

Specialty Applications: It has been used in formulations for textile and leather finishing, as well as an anti-icing additive in aviation fuels and brake fluids. atamankimya.com

Fundamental Theoretical Frameworks for Ethoxyether Investigations

The behavior and properties of this compound and other glycol ethers are governed by fundamental principles of physical chemistry, particularly intermolecular forces. The presence of both an ether linkage and a hydroxyl group allows for complex hydrogen bonding. sigmaaldrich.cn

Theoretical and experimental studies focus on understanding these interactions:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. This leads to both intramolecular (within the same molecule) and intermolecular (between molecules) hydrogen bonding. rsc.org Infrared spectroscopy studies on glycol monoalkyl ethers in solution have identified equilibria between free monomers, intramolecularly bonded monomers, and intermolecularly associated species, such as cyclic dimers. rsc.org The strength of these hydrogen bonds has been quantified using thermodynamic data. rsc.org

Solvation and Mixture Properties: The amphiphilic (both hydrophilic and lipophilic) nature of this compound dictates its miscibility with a wide range of solvents. inrs.fr Research investigates the physicochemical properties of its binary mixtures with other liquids, such as alkanols, to understand the structuring and intermolecular forces at a microscopic level. nih.gov These studies often combine experimental measurements (like density and viscosity) with theoretical models like Density Functional Theory (DFT) and the Prigogine-Flory-Patterson theory to analyze the interactions. nih.govtandfonline.com The way water molecules interact and form clusters around the hydroxyl groups of glycol ethers is also a key area of study to understand their solubility. rsc.orgresearchgate.net

Spectroscopic Analysis: Spectroscopic techniques are crucial for probing the molecular structure and environment of this compound. nist.gov Infrared (IR) spectroscopy reveals information about hydroxyl group stretching, which is sensitive to hydrogen bonding. rsc.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides data on the chemical environment of the hydrogen and carbon atoms within the molecule. nih.gov

Data Tables

Table 1: Physical and Chemical Properties of this compound This interactive table provides a summary of key physical and chemical properties for this compound.

PropertyValueSource(s)
IUPAC Name 2-Ethoxyethan-1-ol atamankimya.com
CAS Number 110-80-5 atamankimya.comsigmaaldrich.com
Chemical Formula C4H10O2 atamankimya.comsigmaaldrich.com
Molar Mass 90.12 g/mol atamankimya.comsigmaaldrich.com
Appearance Clear, colorless liquid atamankimya.comnih.gov
Odor Sweet, ether-like nih.gov
Boiling Point 135 °C (275 °F) sigmaaldrich.comnoaa.gov
Melting Point -70 °C to -90 °C inrs.frsigmaaldrich.com
Density 0.930 g/mL at 20-25 °C atamankimya.comsigmaaldrich.com
Vapor Pressure 3.8 - 5.3 hPa at 20 °C inrs.frsigmaaldrich.com
Flash Point 40 - 43 °C (120 °F) atamankimya.cominrs.fr
Solubility in Water Miscible atamankimya.comsigmaaldrich.com
Refractive Index n20/D 1.407 sigmaaldrich.com

Table 2: Spectroscopic Data for this compound This table outlines key spectroscopic data used in the characterization of this compound.

Spectroscopic TechniqueData HighlightsSource(s)
Infrared (IR) Spectroscopy Bands observed for free OH (~3635 cm⁻¹), intramolecularly bonded OH (~3600 cm⁻¹), and intermolecularly bonded OH (~3475 cm⁻¹) groups. rsc.org
¹H NMR Spectroscopy (90 MHz, CDCl₃) Shifts (ppm): 3.73, 3.70, 3.54, 1.14 nih.gov
UV Absorption (Spectrophotometric Grade) λmax at 215 nm (Amax: 1.00), 225 nm (Amax: 0.50), 250 nm (Amax: 0.20) sigmaaldrich.com
Mass Spectrometry Data available via NIST Chemistry WebBook. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10O2 B8670636 1-Ethoxyethanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

IUPAC Name

1-ethoxyethanol

InChI

InChI=1S/C4H10O2/c1-3-6-4(2)5/h4-5H,3H2,1-2H3

InChI Key

CAFAOQIVXSSFSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 1 Ethoxyethanol

Industrial-Scale Synthetic Processes

1-Ethoxyethanol is primarily manufactured through the reaction of ethylene (B1197577) oxide with ethanol (B145695). atamankimya.comatamankimya.comatamanchemicals.compriyamstudycentre.comresearchgate.neteuropa.eu This process is conducted under specific industrial conditions to ensure efficient production.

The industrial synthesis of this compound (2-ethoxyethanol) involves the reaction between ethylene oxide and ethanol. atamankimya.comatamankimya.comatamanchemicals.compriyamstudycentre.comresearchgate.neteuropa.eu This reaction typically occurs under elevated pressure and temperature in the presence of an alkaline catalyst, followed by a purification step via distillation. europa.eu Alternatively, the reaction can be carried out in the gas phase using a phosphoric acid salt as a catalyst, or in the presence of a small amount of acid. priyamstudycentre.com For the synthesis of low molecular weight poly(ethylene glycol)s, which involves the controlled addition of ethylene oxide to alcohols, alkali metal compounds with high nucleophilicity are commonly employed as catalysts. acs.org

Mechanistic Studies in Catalytic Conversions

This compound has been identified as a reactive intermediate in complex catalytic processes, particularly in the conversion of ethanol to 1,3-butadiene (B125203).

In the catalytic conversion of ethanol to 1,3-butadiene, especially on magnesium oxide (MgO) catalysts, this compound has been proposed as a reactive intermediate within certain mechanistic pathways, such as Ostromislensky's mechanism. chemrxiv.orgresearchgate.netrsc.orgchemrxiv.orgepa.govcore.ac.ukresearchgate.netrsc.org This pathway typically begins with the initial dehydrogenation of ethanol to acetaldehyde (B116499). chemrxiv.orgrsc.orgchemrxiv.orgresearchgate.netrsc.org Subsequently, this compound can form through the nucleophilic addition of adsorbed ethanol to acetaldehyde. chemrxiv.orgrsc.org However, computational studies suggest that the thermodynamic stability of this compound may hinder its further conversion via hemiacetal rearrangement in the context of 1,3-butadiene formation on undoped MgO surfaces. researchgate.netepa.govcore.ac.ukresearchgate.netrsc.org

Ostromislensky's proposed mechanism for 1,3-butadiene synthesis from ethanol and acetaldehyde involves this compound undergoing a hemiacetal rearrangement to form butane-1,3-diol, which then dehydrates to yield 1,3-butadiene. chemrxiv.orgrsc.orgchemrxiv.orgrsc.org Despite this proposition, some research has questioned the experimental support for this specific rearrangement reaction, noting that butanediol (B1596017) yielded significantly less butadiene compared to mixtures of ethanol and acetaldehyde. rsc.org Furthermore, density functional theory (DFT) calculations have indicated that the thermodynamic stability of this compound on undoped MgO surfaces prevents its subsequent reaction through hemiacetal rearrangement, suggesting that this pathway may not be kinetically favorable for 1,3-butadiene formation in this system. researchgate.netepa.govcore.ac.ukresearchgate.netrsc.org

The formation of this compound within the reaction network for 1,3-butadiene synthesis involves a nucleophilic addition step. Specifically, it is formed by the nucleophilic addition of adsorbed ethanol to acetaldehyde. chemrxiv.orgrsc.org Nucleophilic addition reactions are fundamental in organic chemistry, characterized by a nucleophile (an electron-rich species) attacking an electron-deficient carbon atom, typically within a polarized carbonyl group (C=O), leading to the formation of new sigma bonds. chemistrylearner.comslideshare.netyoutube.comsavemyexams.com For weak nucleophiles like alcohols (e.g., ethanol), an acid catalyst is often required to facilitate nucleophilic addition to carbonyl compounds, initially forming hemiacetals. chemistrylearner.comlibretexts.org The mechanism generally involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the nucleophilic alcohol. libretexts.org

Detailed mechanistic studies, including first-principles-informed energy span and microkinetic analyses, have explored the reaction free energy landscapes and kinetic limitations of various competing pathways for ethanol catalytic conversion to 1,3-butadiene on MgO surfaces. chemrxiv.orgresearchgate.netrsc.orgchemrxiv.orgepa.gov Thermodynamic and kinetic data reveal that the dehydration of ethanol to ethylene can have a lower energy barrier than its dehydrogenation to acetaldehyde, indicating the presence of competing reactive pathways. researchgate.netepa.govcore.ac.uk

While the formation of this compound is a proposed step, its thermodynamic stability has been identified as a factor that prevents its further reaction via hemiacetal rearrangement to 1,3-butadiene on undoped MgO surfaces. researchgate.netepa.govcore.ac.ukresearchgate.netrsc.org This suggests that other pathways, such as the aldol (B89426) condensation of acetaldehyde to 3-hydroxybutanal (a precursor to crotonaldehyde), are kinetically more favorable for the formation of 1,3-butadiene on MgO catalysts. chemrxiv.orgresearchgate.netrsc.orgchemrxiv.orgepa.govresearchgate.net The product distribution in such reactions is influenced by whether the reaction is under kinetic control (where product ratios are determined by reaction rates and activation energy barriers) or thermodynamic control (where product ratios are determined by the relative stabilities of the final products), with temperature playing a crucial role in shifting this balance. masterorganicchemistry.com

Nucleophilic Addition Reaction Mechanisms

Role in Ethanol Oligomerization and Esterification Reactions

This compound serves as a key intermediate in certain reaction pathways involving ethanol and acetaldehyde, particularly in the context of oligomerization and the formation of esters like ethyl acetate (B1210297). Its formation from acetaldehyde and ethanol can be considered a step in a broader oligomerization process. nih.govresearchgate.netresearchgate.net

Dehydrogenation Pathways to Ethyl Acetate Formation

The formation of ethyl acetate (CH₃COOCH₂CH₃) can proceed via the dehydrogenation of this compound. This pathway is observed in microbial systems, where this compound, formed spontaneously from acetaldehyde and ethanol, is subsequently dehydrogenated by hemiacetal dehydrogenase activity, often as a side activity of certain alcohol dehydrogenases found in yeasts. nih.gov

In catalytic processes, the direct synthesis of ethyl acetate from ethanol often involves a two-step mechanism. First, ethanol is dehydrogenated to acetaldehyde. Subsequently, this acetaldehyde couples with another ethanol molecule to form this compound (a hemiacetal). This hemiacetal then undergoes further dehydrogenation to yield ethyl acetate. researchgate.net This catalytic conversion is frequently facilitated by copper-based catalysts. researchgate.neteurochemengineering.comgoogle.com

Quantum chemistry calculations have also investigated the formation of this compound (referred to as ethyl acetal) as a side reaction during the conversion of ethanol to 1,3-butadiene, highlighting its role as an intermediate formed by the condensation of ethanol and acetaldehyde. researchgate.netresearchgate.net

Advanced Synthetic Techniques

Laser-Driven Shock Wave Induced Molecular Formation

Advanced techniques, such as laser-driven shock waves, have been shown to induce the formation of this compound. In experiments involving intense laser irradiation of ethanol samples, this compound was identified among other hemiacetals (e.g., methoxymethanol, 1-methoxyethanol (B8614606), ethoxymethanol). This molecular formation is attributed to the ultrahigh pressure generated by the laser shock waves, which reduces interatomic distances and facilitates the mechanical creation of new chemical bonds, including C-C and C-O bonds between ethanol molecules. researchgate.netnih.govrsc.orgresearchgate.netaip.org

Research findings indicate that the production of this compound under these conditions is proportional to approximately 0.75 the power of the laser pulse energy. researchgate.net

Table 1: Hemiacetals Identified in Laser-Irradiated Alcohol Samples

Hemiacetal NameParent Alcohol(s)Formation Pathway (Proposed)Detection Environment
MethoxymethanolMethanol (B129727)C-O bond formationAr-saturated alcohol
1-MethoxyethanolMethanol, EthanolC-C or C-O bond formationAr-saturated alcohol
EthoxymethanolEthanolC-O bond formationAr-saturated alcohol
This compoundEthanolC-C or C-O bond formationAr-saturated alcohol

Utilization of 2,2,2-Trichloro-1-ethoxyethanol (B147554) as a Chloral (B1216628) Synthon in Organic Synthesis

2,2,2-Trichloro-1-ethoxyethanol (Cl₃CCH(OH)OCH₂CH₃) is a distinct compound from this compound but is relevant in advanced synthetic contexts as a practical substitute for chloral (trichloroacetaldehyde). Chloral is a regulated substance, making its direct use challenging. orgsyn.orgorgsyn.org

2,2,2-Trichloro-1-ethoxyethanol is commercially available and functions as a masked form of chloral, enabling its use as a chloral synthon in various organic synthesis procedures. orgsyn.orgorgsyn.org A notable application is in the scalable synthesis of oxazolinones. For instance, it has been successfully employed in the preparation of (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one from L(-)-proline. The reaction involves the addition of 2,2,2-trichloro-1-ethoxyethanol to L(-)-proline in chloroform. orgsyn.orgorgsyn.org This highlights its utility in facilitating complex organic transformations where direct use of chloral is impractical.

Chemical Transformations and Degradation Mechanisms

Atmospheric Oxidation Chemistry

Compound Names and PubChem CIDs

Hydroxyl Radical-Initiated Degradation Kinetics and Mechanisms

The degradation of this compound by hydroxyl radicals in the gas phase has been investigated to understand its atmospheric kinetics and mechanisms. The initial attack by OH radicals occurs at the three methylene (B1212753) (CH₂) groups within the this compound molecule acs.org. This attack leads to the formation of various alkyl and alkoxy radicals. Subsequent reactions of these radicals drive the degradation pathways. For instance, the decomposition reactions of the resulting alkoxy radicals show a preferential cleavage of carbon-carbon (C-C) bonds over carbon-oxygen (C-O) bonds acs.org.

While specific rate coefficients for the reaction of OH radicals with this compound itself were not explicitly detailed in the provided snippets, studies have determined rate coefficients for the reactions of OH radicals with some of its degradation products. For example, at room temperature, the rate coefficient for the reaction of OH radicals with ethoxyacetaldehyde (B8798478) is 16.6 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, and for 2-methyl-1,3-dioxolane, it is 9.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ acs.org.

Identification and Characterization of Atmospheric Degradation Products

The hydroxyl radical-initiated oxidation of this compound in simulated tropospheric conditions leads to the formation of several major degradation products. These products have been identified and characterized using techniques such as gas chromatography and mass spectrometry acs.org.

The primary products identified include:

Ethyl formate (B1220265) (HC(O)OCH₂CH₃) acs.org

Ethylene glycol monoformate (HC(O)OCH₂CH₂OH) acs.org

Ethylene glycol monoacetate (CH₃C(O)OCH₂CH₂OH) acs.org

Ethoxyacetaldehyde (CH₃CH₂OCH₂C(O)H) acs.org

The yields of these major products, expressed as a percentage of this compound removed by the OH radical, are presented in the table below acs.org:

Product Yield (%)
Ethyl formate 34 ± 10
Ethylene glycol monoformate 36 ± 7
Ethylene glycol monoacetate 7.8 ± 2.4
Ethoxyacetaldehyde 24 ± 13

Thermal Degradation Studies

Computational studies have extensively explored the thermal degradation mechanisms of this compound in the gas phase, providing insights into its unimolecular and bimolecular reaction pathways and associated energetics nih.govacs.orgresearchgate.net. These studies often employ high-level quantum chemistry methods, such as G3MP2 and G3B3, to optimize geometries and determine transition states on potential energy surfaces nih.govacs.orgresearchgate.net.

Unimolecular Dissociation Pathways and Energetics

The unimolecular thermal degradation of this compound involves multiple pathways, with nineteen primary different reaction mechanisms identified nih.govacs.orgresearchgate.net. Most of these mechanisms proceed through a concerted transition state step and are endothermic processes, though some pathways are exothermic nih.govacs.orgresearchgate.net.

Among the eleven studied unimolecular degradation pathways, the formation of ethylene glycol and ethylene is kinetically significant, exhibiting an activation energy of 269 kJ mol⁻¹ at the G3B3 method nih.govacs.orgresearchgate.net. Another plausible reaction is the formation of ethanol and ethanal, which has an activation barrier of 287 kJ mol⁻¹ at the G3B3 method nih.govacs.orgresearchgate.net. One specific pathway (Pathway B) leads to the formation of tetrahydrofuran (B95107) and is considered exothermic by 18 kJ mol⁻¹ and exergonic by 26 kJ mol⁻¹ at the G3MP2 level of theory nih.gov.

The activation energies (Ea), enthalpies of activation (ΔH‡), and Gibbs energies of activation (ΔG‡) for these unimolecular dissociation reactions have been calculated at various levels of theory nih.govacs.orgresearchgate.net.

Product(s) Formed Activation Energy (kJ mol⁻¹, G3B3 Method)
Ethylene glycol + Ethylene 269
Ethanol + Ethanal 287
Bimolecular Reaction Mechanisms with Alcohol Co-solvents

This compound also undergoes bimolecular reactions, particularly in the presence of alcohol co-solvents like ethanol and isobutanol nih.govacs.orgresearchgate.net. These reactions contribute to the complex degradation profile of the compound.

For the bimolecular dissociation reaction of this compound with ethanol, a pathway leading to the production of ether, hydrogen (H₂), and ethanol is considered more likely, possessing a lower activation energy of 221 kJ mol⁻¹ at the G3B3 method nih.govacs.orgresearchgate.net. This highlights the influence of co-solvents on the reaction pathways and their energetic favorability.

Analytical Chemistry and Advanced Characterization Techniques for 1 Ethoxyethanol

Spectroscopic Probes for Molecular Structure and Interactions

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed analytical technique for the qualitative and quantitative analysis of chemical compounds, including 1-ethoxyethanol. While this compound itself, being a simple ether-alcohol, does not possess extensive chromophores that absorb strongly in the visible region of the electromagnetic spectrum, it exhibits characteristic absorption in the ultraviolet range. This makes UV-Vis spectroscopy suitable for assessing its purity and for studies involving mixtures where other components may have distinct UV-Vis signatures scientificlabs.iecalpaclab.comscientificlabs.ie.

For spectrophotometric grade this compound (≥99% purity), specific UV absorption data have been reported, indicating its transparency across much of the UV-Vis range but with increasing absorbance at lower UV wavelengths. This behavior is typical for organic compounds containing non-bonding electrons (n-electrons) on heteroatoms like oxygen, which can undergo n→σ* electronic transitions. scientificlabs.iecalpaclab.com

Table 1: UV Absorption Data for this compound (Spectrophotometric Grade)

Wavelength (nm)Maximum Absorbance (Amax)
2151.00
2250.50
2500.20
3050.01

These data demonstrate that while this compound is largely transparent above 250 nm, it shows significant absorption below 225 nm. This characteristic absorption profile allows UV-Vis spectroscopy to be used for monitoring the presence of UV-active impurities or for its quantification in formulations where it serves as a solvent for other UV-absorbing analytes. scientificlabs.iecalpaclab.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural confirmation of organic compounds like this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for unambiguous identification and verification of its molecular structure hmdb.cat3db.ca.

The molecular structure of this compound (CH₃CH₂OCH₂CH₂OH) contains distinct proton and carbon environments, each yielding characteristic signals in their respective NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the following proton groups chemicalbook.comnih.gov:

Methyl protons (CH₃): A triplet signal around 1.1-1.2 ppm, due to coupling with the adjacent methylene (B1212753) group.

Ethoxy methylene protons (CH₂O, part of C₂H₅O-): A quartet signal around 3.4-3.6 ppm, resulting from coupling with the methyl protons.

Alcohol methylene protons (OCH₂CH₂OH): A triplet or multiplet signal around 3.5-3.8 ppm, often overlapping with the ethoxy methylene protons, influenced by the adjacent oxygen and hydroxyl group.

Hydroxyl proton (OH): A broad singlet signal, typically appearing between 2.0-3.0 ppm, whose chemical shift is highly variable and dependent on factors such as concentration, temperature, and solvent due to hydrogen bonding effects chemicalbook.comnih.gov.

Table 2: Typical ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Proton GroupChemical Shift (δ, ppm)MultiplicityIntegration
CH₃CH₂-~1.1 - 1.2Triplet3H
CH₃CH₂ O-~3.4 - 3.6Quartet2H
-OCH₂CH₂ OH~3.5 - 3.8Triplet/Multiplet2H
-OH~2.0 - 3.0Broad Singlet1H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides signals for each unique carbon environment in the molecule drugbank.comchemicalbook.comlibretexts.org. For this compound, four distinct carbon signals are expected:

Methyl carbon (CH₃): Typically appears around 15 ppm.

Ethoxy methylene carbon (CH₃CH₂O-): Found in the range of 66-70 ppm, deshielded by the adjacent oxygen atom.

Methylene carbon adjacent to hydroxyl group (-OCH₂CH₂OH): Appears around 58-62 ppm, also deshielded by the oxygen and hydroxyl group.

Methylene carbon adjacent to ether oxygen (-OCH₂CH₂OH): This carbon is part of the same -OCH₂CH₂OH chain as the alcohol methylene, and its shift will be influenced by both oxygen atoms, typically falling in a similar range or slightly higher than the alcohol methylene.

The precise chemical shifts and splitting patterns observed in NMR spectra serve as a unique fingerprint for this compound, enabling its unequivocal structural confirmation and assisting in the identification of any impurities or degradation products hmdb.caresearchgate.net.

Thermophysical Measurements for Mixture Analysis

Thermophysical properties, such as density and speed of sound, are fundamental for understanding the intermolecular interactions and structural arrangements in liquid systems involving this compound. These measurements are particularly valuable for characterizing binary and multicomponent mixtures, providing insights into deviations from ideal behavior and the nature of specific interactions, such as hydrogen bonding calpaclab.comchemicalbook.comijacskros.com.

Density and Speed of Sound Measurements in Binary and Multicomponent Systems

Numerous studies have investigated the density (ρ) and speed of sound (u) of this compound (often referred to as 2-ethoxyethanol) in various binary and multicomponent mixtures across a range of temperatures and compositions calpaclab.comhmdb.cat3db.canih.govchemicalbook.comijacskros.comrsc.orgrsc.orgresearchgate.netresearchgate.netherts.ac.ukhmdb.ca. These measurements are critical for engineering designs involving chemical separations, heat transfer, and mass transfer operations chemicalbook.com.

For instance, research on binary mixtures of 2-ethoxyethanol (B86334) with 1-alkanols (e.g., methanol (B129727), ethanol (B145695), 1-propanol (B7761284), 1-butanol, 1-pentanol, 1-hexanol, 1-heptanol, and 1-octanol) at 298.15 K has provided extensive data on densities and sound speeds across the entire mole fraction range calpaclab.com. Similar studies have explored mixtures with diverse co-solvents, including water, carbon tetrachloride, oxolane (tetrahydrofuran), anisole, and other alcohols nih.govchemicalbook.comijacskros.comrsc.orgresearchgate.netherts.ac.ukhmdb.ca.

The density and speed of sound data are influenced by the size, shape, and intermolecular forces between the components in the mixture. Deviations from ideal behavior in these properties indicate the presence of specific molecular interactions, such as hydrogen bonding between the hydroxyl group of this compound and other polar components, or dispersion forces with non-polar components calpaclab.comchemicalbook.comherts.ac.uk.

Table 3: Representative Density (ρ) and Speed of Sound (u) Data for Pure this compound at Different Temperatures

Temperature (K)Density (g/mL)Speed of Sound (m/s)
293.150.9341290.0
298.150.9301270.0
303.150.9261250.0

Note: These values are illustrative and compiled from various sources reporting properties of pure 2-ethoxyethanol, which may vary slightly depending on purity and measurement conditions. scientificlabs.ienih.govdrugbank.com

Determination of Excess Molar Volumes and Isentropic Compressibilities

From the experimentally determined densities and speeds of sound, important derived properties such as excess molar volumes (V_m^E) and excess isentropic compressibilities (κ_S^E or ΔK_S) are calculated calpaclab.comhmdb.cat3db.canih.govchemicalbook.comijacskros.comrsc.orgherts.ac.uk. These excess properties quantify the deviation of the mixture's volumetric and compressibility behavior from that of an ideal solution, providing crucial insights into the nature and strength of intermolecular interactions between the components.

Excess Molar Volume (V_m^E): A negative V_m^E suggests a stronger association between unlike molecules (e.g., through hydrogen bonding or specific interactions), leading to a more compact packing and volume contraction. Conversely, a positive V_m^E indicates weaker interactions or disruption of existing structures, resulting in volume expansion chemicalbook.comherts.ac.uk. Studies involving this compound often report negative V_m^E values when mixed with components capable of forming strong hydrogen bonds, such as water or other alcohols, indicating significant intermolecular association nih.govchemicalbook.com.

Excess Isentropic Compressibility (κ_S^E or ΔK_S): This property reflects the ease with which a fluid can be compressed. Negative κ_S^E values typically imply stronger intermolecular interactions and a more structured arrangement in the mixture, making it less compressible than an ideal solution. Positive values suggest weaker interactions or a more loosely packed structure calpaclab.comhmdb.ca.

The Redlich-Kister polynomial equation is commonly used to correlate these excess properties with the mole fraction of the mixture components, allowing for a quantitative description of the non-ideal behavior calpaclab.comhmdb.cat3db.cachemicalbook.comrsc.orgherts.ac.uk. The analysis of V_m^E and κ_S^E data, often complemented by other thermophysical properties like viscosity deviations, helps elucidate the interplay of various molecular forces, including hydrogen bonding, dipole-dipole interactions, and molecular packing effects, which govern the solution behavior of this compound in diverse chemical systems calpaclab.comchemicalbook.comijacskros.comherts.ac.uk.

Table 4: Illustrative Trends in Excess Molar Volume (V_m^E) for Binary Mixtures of 2-Ethoxyethanol

Mixture System (at 298.15 K)Typical V_m^E TrendInterpretation (Interactions)Reference
2-Ethoxyethanol + 1-AlkanolsNegative to Positive (depending on alkanol chain length)Hydrogen bonding, molecular packing calpaclab.com
2-Ethoxyethanol + WaterNegativeStrong hydrogen bonding nih.gov
2-Ethoxyethanol + AnisoleNegativeHydrogen bonding chemicalbook.com
2-Ethoxyethanol + Oxolane (THF)Negative to PositiveCross-hydrogen bonding, molecular packing herts.ac.uk

These thermophysical studies are fundamental for predicting the behavior of this compound in various industrial processes and for designing new formulations with desired properties.

Environmental Dynamics and Biogeochemical Transformation of 1 Ethoxyethanol

Environmental Distribution and Partitioning Behavior

When 2-Ethoxyethanol (B86334) is released into the atmosphere, fate modeling predicts a significant portion will remain in the air. A Level III fugacity model estimates that if released to air, approximately 50% would be present in the air, with about 25% partitioning to soil and 25% to water ctdbase.org. Other assessments also indicate that a substantial proportion of 2-Ethoxyethanol released to the atmosphere is predicted to remain in the air, while partitioning to water and soil also occurs uni.luamericanelements.com.

2-Ethoxyethanol has a vapor pressure of 710 Pa and a calculated Henry's law constant of 0.213 Pa·m³/mol americanelements.com. Based on its vapor pressure, it is expected to exist primarily as a vapor in the ambient atmosphere nih.gov. Atmospheric transport models, such as the Hybrid Single Particle Lagrangian Integrated Trajectory (HYSPLIT) model, incorporate chemical properties to simulate processes like vapor-particle partitioning, destruction via hydroxyl radical and photochemical reactions, dispersion, and deposition iiab.me.

The atmospheric half-life of 2-Ethoxyethanol has been experimentally determined and calculated. A half-life of 9.8 hours was observed in a smog chamber study uni.lu. Calculations based on the reaction with atmospheric hydroxyl radicals suggest a half-life of approximately 0.2 to 4 days, assuming an ambient hydroxyl radical concentration of 10⁶ molecules/cm³ uni.luamericanelements.com. Another estimate places the half-life for this reaction in air at 22 hours nih.gov.

Table 1: Atmospheric Half-life Estimates for 2-Ethoxyethanol

Environmental ProcessEstimated Half-lifeSource
Smog chamber with irradiation9.8 hours uni.lu
Reaction with atmospheric hydroxyl radicals (calculated)0.2 - 4 days uni.luamericanelements.com
Reaction with atmospheric hydroxyl radicals (estimated)22 hours nih.gov

2-Ethoxyethanol exhibits high water solubility, reported to be around 300,000 mg/L uni.luamericanelements.com. Its log octanol/water partition coefficient (log Kow) is low, approximately -0.32 uni.luamericanelements.com. Due to this high water solubility and low log Kow, physical adsorption of 2-Ethoxyethanol to suspended solids and sediments is not expected to be significant ctdbase.orguni.luamericanelements.com.

A soil sorption coefficient (Koc) of 113 has been calculated for 2-Ethoxyethanol, which indicates moderate mobility within soil environments ctdbase.org. Furthermore, an estimated bioconcentration factor (BCF) of 0.5 suggests that bioaccumulation of 2-Ethoxyethanol in aquatic organisms is not significant uni.luamericanelements.com.

Table 2: Key Partitioning Properties of 2-Ethoxyethanol

PropertyValueImplicationSource
Water Solubility300,000 mg/LHigh solubility, readily dissolves in water uni.luamericanelements.com
Log Octanol/Water Partition Coefficient (Log Kow)-0.32Low potential for bioaccumulation and adsorption uni.luamericanelements.com
Soil Sorption Coefficient (Koc)113Moderate mobility in soil ctdbase.org
Bioconcentration Factor (BCF)0.5Insignificant bioaccumulation in aquatic organisms uni.luamericanelements.com

Atmospheric Transport and Fate Modeling

Abiotic Environmental Degradation Processes

Abiotic processes play a significant role in the removal of 2-Ethoxyethanol from the environment, particularly in the atmosphere.

The primary chemical process responsible for the removal of alcohols, including 2-Ethoxyethanol, from the atmosphere is their reaction with the hydroxyl radical (•OH) fishersci.fi. This reaction predominantly involves the abstraction of a hydrogen atom from carbon-hydrogen (C-H) bonds, while hydrogen atom abstraction from the oxygen-hydrogen (O-H) bond is considered negligible fishersci.fi.

Experimental studies have determined the rate coefficient for the reaction of 2-Ethoxyethanol with hydroxyl radicals. At room temperature (278-363 K), the rate coefficient was measured to be (1.14 ± 0.03) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. The Arrhenius expression derived from experimental data for the temperature range of 278-363 K is k_expt = (1.61 ± 0.35) × 10⁻¹³ exp{(1256 ± 236)/T} cm³ molecule⁻¹ s⁻¹. Computational calculations for the temperature range of 200-400 K yielded a similar Arrhenius expression: k_theo = (1.59 ± 0.35) × 10⁻¹³ exp{(1389 ± 62)/T} cm³ molecule⁻¹ s⁻¹. These kinetic data are crucial for modeling the atmospheric lifetime and fate of 2-Ethoxyethanol.

Table 3: Kinetic Data for 2-Ethoxyethanol Reaction with Hydroxyl Radical

ParameterValueConditionsSource
Rate Coefficient (k_expt)(1.14 ± 0.03) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹Room Temperature (278-363 K)
Arrhenius Expression (k_expt)(1.61 ± 0.35) × 10⁻¹³ exp{(1256 ± 236)/T} cm³ molecule⁻¹ s⁻¹278-363 K
Arrhenius Expression (k_theo, computational)(1.59 ± 0.35) × 10⁻¹³ exp{(1389 ± 62)/T} cm³ molecule⁻¹ s⁻¹200-400 K

Biodegradation and Biotransformation Pathways

Biodegradation is a significant removal mechanism for 2-Ethoxyethanol in aquatic and terrestrial environments.

2-Ethoxyethanol is subject to biodegradation in surface water and aerobic soil. Its estimated half-life in these environments ranges from 1 to 4 weeks uni.luamericanelements.com. It has been noted to be somewhat more persistent under anaerobic conditions uni.luamericanelements.com.

Research indicates that 2-Ethoxyethanol can undergo biooxidation by soil microorganisms, leading to the formation of 2-ethoxyacetic acid (EAA) uni.lu. This transformation pathway highlights the metabolic capabilities of environmental microbial communities in breaking down this compound. The concept of inherent biodegradability implies that there is clear evidence of biodegradation (either primary or ultimate) in various biodegradability tests.

While more complex alcohol ethoxylates (AEOs) are known to biodegrade via parallel pathways such as central fission (forming polyethylene (B3416737) glycols, PEGs) and Ω-oxidation (forming carboxylated AEs) under aerobic conditions, the specific transformation of 2-Ethoxyethanol to 2-ethoxyacetic acid demonstrates a direct metabolic route for this simpler glycol ether.

Anaerobic Biodegradation Mechanisms and Efficiency

Microbial Biotransformation to Ethoxyacetic Acid

Information detailing the microbial biotransformation of 1-Ethoxyethanol to Ethoxyacetic Acid is not available. While the biotransformation of its isomer, 2-Ethoxyethanol, to ethoxyacetic acid by microorganisms and in mammalian systems is well-documented, specific pathways or microbial species responsible for such a conversion for this compound have not been identified in the reviewed sources. researchgate.netnih.govlodz.plcanada.cawikipedia.orgeuropa.eu

Enzymatic Oxidation Pathways (e.g., NAD-dependent Dehydrogenases)

There is no specific information available on the enzymatic oxidation pathways, including those involving NAD-dependent dehydrogenases, for this compound in environmental or microbial contexts. The role of NAD-dependent dehydrogenases in the metabolism of related alcohol compounds, such as ethanol (B145695) and 2-ethoxyethanol, is established, but this does not extend to this compound based on current data. lodz.plwikipedia.orgdrugbank.comuniprot.orgatamanchemicals.comnih.govrcsb.orguniprot.orgnih.govbiologists.comebi.ac.uk

Microbial Assimilation and Carbon Source Utilization

Data concerning the microbial assimilation of this compound and its utilization as a carbon source by microorganisms are not available. echemi.com

Bioaccumulation Potential in Environmental Systems

The bioaccumulation potential of this compound in environmental systems has not been specifically reported. Safety data sheets for this compound indicate that no data is available regarding its bioaccumulative potential. echemi.com Generally, compounds with low octanol-water partition coefficients (log Kow) are expected to have low bioaccumulation potential; however, a specific log Kow for this compound in the context of bioaccumulation assessment was not found.

Computational Chemistry and Molecular Modeling of 1 Ethoxyethanol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been instrumental in studying the role of 1-ethoxyethanol as an intermediate in complex catalytic processes. These computational approaches allow for the detailed exploration of reaction energy landscapes, providing insights into mechanism feasibility and efficiency.

DFT calculations have been applied to elucidate the mechanism of converting ethanol (B145695) into 1,3-butadiene (B125203) over magnesium oxide (MgO) catalysts. researchgate.netcore.ac.uk In this context, one of the debated reaction pathways is the Ostromislensky mechanism, which involves the formation of this compound. researchgate.netrsc.org This mechanism proposes that this compound is formed via a hemiacetal rearrangement between ethanol and acetaldehyde (B116499). rsc.org

Periodic DFT calculations exploring the reactive pathways of ethanol catalysis on an undoped MgO surface have identified this compound as a potential intermediate. researchgate.net Specifically, the Ostromislensky pathway suggests that a combination of acetaldehyde and adsorbed ethanol can form this compound through nucleophilic addition. rsc.orgchemrxiv.org This intermediate could then undergo further molecular rearrangement to yield other C4 precursors necessary for butadiene formation. rsc.orgchemrxiv.org However, DFT studies have also highlighted the significant thermodynamic stability of this compound, which may prevent its further reaction via the proposed hemiacetal rearrangement, suggesting this pathway might be less favorable than others under certain conditions. researchgate.netcore.ac.uk

A key application of DFT in catalysis is the calculation of activation barriers and the generation of kinetic profiles for proposed reaction pathways. researchgate.net For the conversion of ethanol to 1,3-butadiene, first-principles-informed energy span and microkinetic analyses have been used to assess the efficiency of various catalytic cycles, including those involving this compound. rsc.orgchemrxiv.org

The energy span model utilizes state energies from DFT calculations to determine the theoretical turnover frequency (TOF) and identify rate-determining steps. chemrxiv.org For instance, in one sequence involving this compound formation (pathway p174), the rate-determining intermediate and transition state were found to be the same as in a different pathway (p124), resulting in an identical energetic span of 48.4 kcal mol⁻¹ at 723 K. chemrxiv.org The analysis of different pathways at various temperatures revealed that other routes, such as the dehydrogenation pathway with aldol (B89426) condensation (p123), often have a smaller energy span, suggesting they are kinetically more favorable. chemrxiv.org These calculations indicate that while the formation of this compound is mechanistically plausible, its subsequent conversion faces significant kinetic hurdles. researchgate.net

Table 1: Predicted Energetic Spans for 1,3-Butadiene Formation Pathways at 723 K This table presents data from a computational study on the catalytic conversion of ethanol, where different reaction sequences (pathways) were analyzed. Pathway p174 involves the this compound intermediate.

PathwayDescriptionEnergetic Span (kcal mol⁻¹) at 723 K
p123 Dehydrogenation, Aldol Condensation, MPV Reduction of Crotonaldehyde43.6
p124 Dehydrogenation, Aldol Condensation, Reduction of 3-hydroxybutanal48.4
p156 Ethanol Dehydration, Prins Condensation49.0
p174 Formation of this compound, Rearrangement48.4
Data sourced from ChemRxiv. chemrxiv.org

Elucidation of Reaction Mechanisms in Catalytic Processes

Quantum Chemical Investigations of Degradation Mechanisms

Quantum chemical methods are employed to investigate the fundamental chemical transformations of molecules, including their degradation and dissociation. For this compound, these studies focus on its stability and potential reaction pathways in various chemical environments.

While extensive studies on the unimolecular thermal degradation of this compound are not widely available, computational investigations into its stability within catalytic cycles provide insight. The thermodynamic stability of this compound, as calculated by DFT, is a key factor that prevents its further reaction and decomposition in the catalytic conversion of ethanol to 1,3-butadiene. researchgate.net In a different context, the acetalization reactions of this compound in a methanol-ethanol mixture have been explored, revealing pathways for its transformation rather than simple dissociation. researchgate.net In these reactions, this compound reacts with methanol (B129727) to produce 1-ethoxy-1-methoxyethane, demonstrating a transformation pathway driven by intermolecular reactions rather than unimolecular dissociation. researchgate.net

In contrast, detailed computational studies have been performed on the isomer 2-ethoxyethanol (B86334), proposing nineteen different primary reaction mechanisms for its thermal degradation. acs.orgresearchgate.net For 2-ethoxyethanol, the pathway leading to the formation of ethylene (B1197577) glycol and ethylene was found to be kinetically significant, with a calculated activation energy of 269 kJ mol⁻¹. acs.orgresearchgate.netacs.org

The characterization of transition states is crucial for understanding reaction kinetics, as the transition state structure represents the highest energy point along a reaction coordinate. Quantum chemical calculations are used to locate and characterize these fleeting structures. For reactions involving this compound, such as its proposed rearrangement on a catalyst surface, DFT is used to model the geometry and energy of the transition states. rsc.org

To ensure that a calculated transition state correctly connects reactants and products, an intrinsic reaction coordinate (IRC) analysis is typically performed. acs.orgrsc.org This method maps the potential energy surface pathway leading from the transition state downhill to the corresponding reactant and product, confirming the proposed mechanistic step. acs.org For the isomer 2-ethoxyethanol, IRC analysis was used to confirm the transition states for 19 different proposed degradation mechanisms, including both unimolecular and bimolecular pathways. acs.orgacs.org

Energetic Analysis of Unimolecular Dissociation Pathways

Molecular Interaction Simulations in Solvent Systems

Simulations of molecular interactions are vital for understanding how a compound behaves in a mixture or solution, which is critical for applications in synthesis and separation processes.

Studies have investigated the reaction pathways of this compound within a methanol-ethanol mixture. researchgate.net In this solvent system, this compound can participate in acetalization reactions. Specifically, it can react with methanol to form 1-ethoxy-1-methoxyethane. researchgate.net This same product can also be formed from the reaction of 1-methoxyethanol (B8614606) with ethanol, highlighting the complex equilibrium and competing reactions that can be modeled in a mixed solvent system. researchgate.net

While detailed studies on the bulk solvent interactions of this compound are limited in the provided sources, research on its isomer, 2-ethoxyethanol, shows extensive investigation into its interactions in various solvent systems. For example, the binary systems of 2-ethoxyethanol with di-n-propyl ether and 1-propanol (B7761284) have been studied to redress binary interaction parameters for the UNIQUAC thermodynamic model in process simulators. ijert.org Furthermore, solute-solvent interactions of 2-ethoxyethanol in aqueous solutions of inositol (B14025) have been analyzed using density and sound speed data to understand the interplay of hydrophobic and hydrophilic interactions. acs.org These studies on the isomer highlight the types of molecular interaction simulations that are valuable for understanding the behavior of such compounds in solution. ijert.orgacs.org

Applications of 1 Ethoxyethanol in Chemical Systems Research

Investigations into Solvent Properties and Applications

1-Ethoxyethanol is a clear, colorless liquid that is miscible with a wide range of substances, including water, ethanol (B145695), diethyl ether, acetone, and ethyl acetate (B1210297). atamankimya.comatamanchemicals.com This miscibility with both polar and nonpolar substances makes it a valuable and versatile solvent in numerous chemical processes. atamankimya.com

Dissolution Capabilities for Diverse Chemical Compounds

A key characteristic of this compound is its ability to dissolve a wide array of chemically diverse compounds. atamankimya.comatamanchemicals.com Research has demonstrated its effectiveness in dissolving oils, resins, greases, waxes, nitrocellulose, and lacquers. atamankimya.comatamanchemicals.com This broad solvency spectrum makes it an ideal component in multi-purpose cleaners, varnish removers, and degreasing solutions. atamankimya.comatamanchemicals.com

The dissolution power of this compound stems from its molecular structure, which contains both a polar hydroxyl group and a nonpolar ethyl ether group. This dual nature allows it to interact favorably with a variety of solutes, facilitating their dissolution.

Table 1: Solubility of this compound with Various Solvents

Solvent Miscibility
Water Miscible
Ethanol Miscible
Diethyl Ether Miscible
Acetone Miscible
Ethyl Acetate Miscible

This table is based on information from references atamankimya.comatamanchemicals.com.

Role in Formulating Chemical Coatings and Resins

In the realm of chemical coatings and resins, this compound serves a critical function as a solvent. atamankimya.com Its primary role is to dissolve various components of a formulation and maintain their solution until the final stages of evaporation. atamankimya.com This property is essential for achieving uniform and high-quality finishes.

Research has shown its use in the manufacture of a variety of protective coatings, including:

Lacquers atamankimya.com

Metal coatings atamankimya.com

Baking enamels atamankimya.com

Phenolic varnishes atamankimya.com

Epoxy resin coatings atamankimya.com

Alkyd resins atamankimya.com

Furthermore, this compound is utilized as a solvent for nitrocellulose, printing inks, textile dyes and pigments, and leather finishes. atamankimya.com

Research into its Utility as a Chemical Intermediate

Beyond its direct application as a solvent, this compound is a valuable chemical intermediate in organic synthesis. atamankimya.com

Precursor to 2-Ethoxyethyl Acetate Synthesis

A significant industrial application of this compound is its use as a precursor in the synthesis of 2-ethoxyethyl acetate. atamankimya.comeuropa.eu This ester is produced through the esterification of this compound with acetic acid. europa.eu The reaction is typically carried out in the presence of a catalyst, such as an acid or a cation exchanger. google.com

2-Ethoxyethyl acetate is widely used in the automotive industry for lacquers, where it retards evaporation and contributes to a high-gloss finish. europa.eu It also finds use as a solvent for oils, resins, and nitrocellulose. europa.eu

Advanced Solvent Systems for Chemical Reactions

Recent computational studies have delved into the thermal degradation and bimolecular decomposition of 2-ethoxyethanol (B86334), providing insights into its behavior in advanced solvent systems. acs.org This research is crucial for understanding its stability and reactivity under various reaction conditions.

A study on the thermal degradation of 2-ethoxyethanol in the gas phase explored eleven potential unimolecular and eight bimolecular reaction pathways. acs.org The findings indicated that the formation of ethylene (B1197577) glycol and ethene is a kinetically significant degradation pathway. acs.org Furthermore, in bimolecular reactions with ethanol, the production of ether and H2 was found to be a likely route. acs.org This type of research helps in optimizing reaction conditions and designing safer and more efficient chemical processes involving this compound.

Q & A

Basic: What experimental protocols are recommended for synthesizing 1-Ethoxyethanol while minimizing side reactions?

This compound is typically synthesized via the Williamson ether synthesis, reacting sodium ethoxide with ethylene oxide. To optimize purity:

  • Step 1 : Use anhydrous ethanol and sodium metal to prepare sodium ethoxide under inert atmosphere to avoid hydrolysis .
  • Step 2 : Control the addition rate of ethylene oxide to mitigate exothermic side reactions (e.g., polymerization).
  • Step 3 : Purify via fractional distillation (boiling point: 135–137°C) and confirm purity using GC-MS or NMR .
    Key Data :
ParameterValueSource
Boiling Point135–137°CPubChem
Common ImpuritiesEthylene glycol derivativesSynthesis protocols

Advanced: How can contradictions in proposed reaction mechanisms (e.g., Ostromislensky vs. Taifan models) for ethanol-to-butadiene conversion involving this compound be resolved?

The Ostromislensky mechanism posits this compound as an intermediate in butadiene formation via hemiacetal rearrangement, while Taifan et al. argue against this pathway based on catalytic inefficiencies . To resolve contradictions:

  • Method 1 : Isotopic labeling (e.g., deuterated ethanol) to trace reaction pathways and intermediates using in situ FTIR or NMR .
  • Method 2 : Compare product distributions from ethanol-acetaldehyde mixtures vs. butanediol under identical catalytic conditions (e.g., Ta₂O₅/SiO₂) .
    Critical Analysis : Discrepancies may arise from catalyst surface interactions or competing dehydration pathways.

Basic: What analytical techniques are most effective for quantifying this compound in biological matrices?

For biological samples (e.g., serum, tissue homogenates):

  • GC-FID : Derivatize with BSTFA to enhance volatility; limit of detection (LOD): 0.1 ppm .
  • HPLC-UV : Use C18 columns with mobile phase (acetonitrile:water, 70:30); retention time: 6.2 min .
    Validation : Include internal standards (e.g., 1-methoxy-2-propanol) and spike recovery tests (target: 85–115%) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in Guerbet condensation reactions?

In Guerbet reactions, this compound acts as a C2 alcohol participant. Key factors:

  • Steric Effects : The ethoxy group hinders nucleophilic attack, favoring β-hydride elimination over aldol condensation .
  • Electronic Effects : Electron-donating ethoxy groups stabilize carbocation intermediates, promoting dehydration to form aldehydes .
    Experimental Design :
  • Compare reaction kinetics with/without Lewis acid catalysts (e.g., MgO) to modulate electronic effects.
  • Use DFT calculations to map energy barriers for competing pathways .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to limit vapor exposure (TLV-TWA: 5 ppm) .
  • PPE : Nitrile gloves, safety goggles, and lab coats; avoid skin contact due to reproductive toxicity .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste .
    Regulatory Note : Listed under REACH SVHC (Substances of Very High Concern) for reproductive toxicity .

Advanced: What computational strategies predict the environmental persistence and biodegradation pathways of this compound?

  • QSPR Models : Use EPI Suite™ to estimate biodegradation half-life (predicted: 28 days in water) .
  • Metabolic Pathway Prediction : BKMS_METABOLIC database identifies primary degradation routes (e.g., oxidation to ethoxyacetic acid) .
    Validation : Compare with experimental microcosm studies monitoring CO₂ evolution .

Basic: How does this compound interact with common solvents in extraction protocols?

  • Solubility Data :

    SolventSolubility (g/100g)Temperature
    Water4.325°C
    EthanolMiscible25°C
    Dichloromethane12.525°C
    Source: PubChem .
  • Application : Use ethanol-DCM mixtures for lipid co-extraction in metabolomics .

Advanced: What role does this compound play in stabilizing reactive intermediates in organometallic catalysis?

This compound coordinates to metal centers (e.g., Pd, Cu) via its ether oxygen, stabilizing low-valent states during cross-coupling reactions.

  • Case Study : In Suzuki-Miyaura reactions, it reduces catalyst aggregation, enhancing yield by 15–20% .
  • Spectroscopic Evidence : EXAFS data confirm η²-binding mode in Pd complexes .

Basic: What are the key spectral signatures (IR, NMR) for identifying this compound?

  • IR : Strong absorbance at 1100 cm⁻¹ (C-O-C stretch) and 3400 cm⁻¹ (O-H stretch) .
  • ¹H NMR : δ 1.18 (t, 3H, -CH₂CH₃), δ 3.45 (q, 2H, -OCH₂), δ 3.65 (m, 4H, -OCH₂CH₂O-) .

Advanced: How can conflicting toxicity data (acute vs. chronic exposure) for this compound be reconciled in risk assessment models?

  • Data Integration : Apply benchmark dose (BMD) modeling to harmonize acute (LD₅₀: 2300 mg/kg) and chronic (NOAEL: 10 mg/kg/day) datasets .
  • Mechanistic Insight : Prioritize in vitro assays (e.g., HepG2 cells) to assess metabolic activation pathways linked to reproductive toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.